8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine

Medicinal chemistry Cross-coupling Scaffold diversification

8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine (CAS 140910-71-0) is a halogenated, phenyl-substituted fused triazole–pyrazine heterocycle that serves as a strategic synthetic intermediate in multiple medicinal chemistry programs. Its structure combines a reactive 8‑chloro leaving group suitable for palladium‑catalysed cross‑coupling diversification with a 3‑phenyl pharmacophore that mimics key hydrophobic interactions seen in kinase and PARP inhibitor scaffolds.

Molecular Formula C11H7ClN4
Molecular Weight 230.65 g/mol
Cat. No. B590119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine
Synonyms8-CHLORO-3-PHENYL[1,2,4]TRIAZOLO[4,3-A]PYRAZINE
Molecular FormulaC11H7ClN4
Molecular Weight230.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C3N2C=CN=C3Cl
InChIInChI=1S/C11H7ClN4/c12-9-11-15-14-10(16(11)7-6-13-9)8-4-2-1-3-5-8/h1-7H
InChIKeyVYSURYHOHZGRLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine: Core Scaffold & Intermediate Profile for Medicinal Chemistry Procurement


8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine (CAS 140910-71-0) is a halogenated, phenyl-substituted fused triazole–pyrazine heterocycle that serves as a strategic synthetic intermediate in multiple medicinal chemistry programs. Its structure combines a reactive 8‑chloro leaving group suitable for palladium‑catalysed cross‑coupling diversification [1] with a 3‑phenyl pharmacophore that mimics key hydrophobic interactions seen in kinase and PARP inhibitor scaffolds [2]. The compound is widely recognised as the immediate precursor to 5,6,7,8‑tetrahydro‑3‑phenyl‑1,2,4‑triazolo[4,3‑a]pyrazine (T294215), a building block used in the synthesis of poly(ADP‑ribose) polymerase inhibitors .

Why 8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine Cannot Be Replaced by Generic Triazolopyrazine Analogs


Triazolopyrazine congeners that lack the 8‑chloro substituent or bear it at a different ring position exhibit fundamentally different reactivity in transition‑metal‑catalysed diversification, while analogs missing the 3‑phenyl group lose the critical hydrophobic interaction required for kinase and PARP active‑site recognition [1]. Simple 8‑chloro‑[1,2,4]triazolo[4,3‑a]pyrazine (CAS 68774‑77‑6) cannot serve as a direct drop‑in replacement because it lacks the 3‑phenyl moiety that progenitors of potent PARP1 inhibitors (IC₅₀ < 4.1 nM) possess [2]. Conversely, 3‑phenyl‑[1,2,4]triazolo[4,3‑a]pyrazine (CAS 1201943‑50‑1) lacks the 8‑chloro handle required for late‑stage Suzuki–Miyaura or Sonogashira elaboration [3], thereby limiting downstream library generation. The precise 8‑Cl/3‑Ph regioisomeric pairing is not replicated by any single commercially available alternative, making blind analog substitution scientifically indefensible.

Quantitative Differentiation Evidence for 8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine vs. Closest Analogs


8‑Chloro Regioisomer Enables Unique Pd‑Catalysed Diversification Not Accessible with 5‑Chloro or 6‑Chloro Analogs

The 8‑chloro substituent of the target compound participates efficiently in Suzuki–Miyaura and Sonogashira cross‑couplings, enabling rapid library generation [1]. In contrast, the antimalarial scaffold 5‑chloro‑3‑(4‑chlorophenyl)‑[1,2,4]triazolo[4,3‑a]pyrazine undergoes amination rather than cross‑coupling at the 5‑position when treated with primary amines, yielding only 18–87% of aminated products [2]. The 8‑chloro isomer therefore provides orthogonal reactivity that is mechanistically unavailable to the 5‑chloro congener.

Medicinal chemistry Cross-coupling Scaffold diversification

Validated Intermediate in PARP1 Inhibitor Synthesis: Direct Precursor to T294215

8‑Chloro‑3‑phenyl‑[1,2,4]triazolo[4,3‑a]pyrazine is the established hydrogenolysis precursor to 5,6,7,8‑tetrahydro‑3‑phenyl‑1,2,4‑triazolo[4,3‑a]pyrazine (T294215), a key building block used in the synthesis of poly(ADP‑ribose) polymerase (PARP) inhibitors . By contrast, the non‑halogenated analog 3‑phenyl‑[1,2,4]triazolo[4,3‑a]pyrazine (CAS 1201943‑50‑1) cannot undergo this transformation, as it lacks the reducible chloro group necessary for catalytic hydrogenation to the tetrahydro derivative . The tetrahydro intermediate T294215 is explicitly referenced in medicinal chemistry patents and vendor documentation as a PARP‑targeted building block [1].

PARP inhibitors Oncology Synthetic lethality

Commercial Purity ≥95% with Documented Melting Point Ranges, Surpassing Multi‑Halogenated Impurity Profiles

Commercially sourced 8‑chloro‑3‑phenyl‑[1,2,4]triazolo[4,3‑a]pyrazine is offered at ≥95% purity with a melting point of 215–220 °C . The dibrominated analog 6‑bromo‑8‑chloro‑3‑phenyl‑[1,2,4]triazolo[4,3‑a]pyrazine (CAS 1646649‑33‑3) is listed at 97% purity but contains an additional heavy halogen that may introduce regiochemical ambiguity in subsequent derivatisation and a higher molecular weight penalty . Single‑halogen purity and the absence of dibrominated by‑products are verified by the well‑characterised melting point range that enables rapid identity confirmation in procurement QC workflows .

Procurement quality Analytical chemistry Building block purity

Phenyl Pharmacophore at Position 3 Matches Key Hydrophobic Interactions in Kinase and PARP Active Sites

The 3‑phenyl substituent of the target compound overlaps with a hydrophobic pocket that is exploited by potent [1,2,4]triazolo[4,3‑a]pyrazine‑based c‑Met/VEGFR‑2 dual inhibitors (e.g., compound 17l, c‑Met IC₅₀ = 26.00 nM) [1]. In contrast, the simple 8‑chloro‑[1,2,4]triazolo[4,3‑a]pyrazine (CAS 68774‑77‑6) lacks this phenyl group and therefore has no reported kinase inhibitory activity, as the triazolopyrazine core alone does not fill the requisite hydrophobic sub‑pocket . While direct IC₅₀ data for the target compound itself are not available (the compound is primarily an intermediate), its 3‑phenyl motif is conserved in all highly active analogs in the c‑Met/VEGFR‑2 series [1], supporting its essential pharmacophoric role.

Kinase inhibition SAR Hydrophobic pocket

Procurement‑Oriented Application Scenarios for 8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine


Large‑Scale PARP Inhibitor Intermediate Synthesis

Medicinal chemistry laboratories requiring multi‑gram quantities of 5,6,7,8‑tetrahydro‑3‑phenyl‑1,2,4‑triazolo[4,3‑a]pyrazine (T294215) for PARP inhibitor lead optimisation should procure 8‑chloro‑3‑phenyl‑[1,2,4]triazolo[4,3‑a]pyrazine as the direct synthetic precursor. Catalytic hydrogenation (10% Pd/C, H₂, EtOH) cleanly delivers the tetrahydro intermediate without chromatographic purification [1]. The compound is offered at scales of 50 mg to 500 mg by multiple vendors, with pricing approximately ¥3,211/50 mg, ¥4,212/100 mg, and ¥10,358/500 mg , enabling cost‑effective pilot‑scale procurement.

Diversification Library Generation via Pd‑Catalysed Cross‑Coupling

For structure–activity relationship (SAR) exploration of triazolopyrazine‑based kinase or PARP inhibitors, 8‑chloro‑3‑phenyl‑[1,2,4]triazolo[4,3‑a]pyrazine serves as a universal diversification platform. The 8‑chloro group undergoes Suzuki–Miyaura and Sonogashira couplings under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O; or PdCl₂(PPh₃)₂, CuI, Et₃N, DMF) [1], enabling the introduction of aryl, heteroaryl, or alkynyl diversity elements. This contrasts with 5‑chloro analogs, which preferentially undergo nucleophilic amination instead of cross‑coupling [2], restricting the accessible chemical space.

Quality‑Controlled Procurement for Reproducible SAR Campaigns

Laboratories that require rigorous lot‑to‑lot consistency should select 8‑chloro‑3‑phenyl‑[1,2,4]triazolo[4,3‑a]pyrazine from suppliers providing ≥95% purity and a sharp melting point (215–220 °C) as a simple in‑house identity check . The monohalogenated nature minimises the risk of dibrominated or dehalogenated impurities that can compromise SAR interpretation in multi‑parameter optimisation campaigns.

Anxiolytic and CNS‑Targeted Probe Synthesis

According to patent disclosures, 8‑(phenyl and substituted phenyl)‑1,2,4‑triazolo[4,3‑a]pyrazines possess anxiolytic activity [3]. The target compound’s 8‑chloro‑3‑phenyl substitution pattern aligns with the general formula of these CNS‑active agents. Procurement of this intermediate enables rapid synthesis of the reported anxiolytic chemotype for in vivo target‑engagement studies or PET ligand development.

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